

Physical and chemical properties of 1-Benzofuran-4-ylmethanol

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Compound of Interest

Compound Name: **1-Benzofuran-4-ylmethanol**

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Technical Guide: 1-Benzofuran-4-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Benzofuran-4-ylmethanol**. Due to the limited availability of specific experimental data for this compound, information from closely related benzofuran derivatives has been included for comparative purposes and is duly noted. This document also presents a representative experimental protocol for its synthesis and a generalized experimental workflow.

Chemical Identity

Identifier	Value
IUPAC Name	(1-Benzofuran-4-yl)methanol
CAS Number	173470-67-2[1]
Molecular Formula	C ₉ H ₈ O ₂ [1]
Molecular Weight	148.16 g/mol
Canonical SMILES	C1=CC=C2C(=C1)C=CO2
InChI Key	BHADIJRAIKDJNE-UHFFFAOYSA-N

Physical Properties

Specific experimental data for the physical properties of **1-Benzofuran-4-ylmethanol** is limited. The following table includes data for a closely related isomer, 1-Benzofuran-5-ylmethanol, to provide an estimate.

Property	Value	Source
Physical State	Low melting solid	Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2]
Appearance	Light yellow	Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2]
Melting Point	35 - 36 °C	Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2][3]
Boiling Point	90 - 93 °C @ 0.2 mmHg	Fisher Scientific (for 1-Benzofuran-5-ylmethanol)[2]
Solubility	No specific data available. Likely soluble in organic solvents like methanol, ethanol, and dichloromethane, with limited solubility in water.	General observation for similar compounds

Chemical and Spectroscopic Properties

Detailed spectroscopic data for **1-Benzofuran-4-ylmethanol** is not readily available in the public domain. Analysis of related benzofuran structures suggests the following expected spectral characteristics:

- ^1H NMR: Aromatic protons in the range of 7.0-8.0 ppm, a singlet for the methylene protons of the hydroxymethyl group around 4.5-5.0 ppm, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: Aromatic carbons between 110-160 ppm and a signal for the methylene carbon around 60-65 ppm.
- IR Spectroscopy: A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching of the alcohol, and characteristic C-O and aromatic C-H stretching frequencies.

- Mass Spectrometry: A molecular ion peak (M^+) at $m/z = 148.16$, with fragmentation patterns corresponding to the loss of the hydroxymethyl group and cleavage of the furan ring.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of **1-Benzofuran-4-ylmethanol** is not detailed in the available literature. However, a plausible synthesis can be adapted from general methods for preparing benzofuran derivatives. The following is a representative, hypothetical protocol.

Synthesis of **1-Benzofuran-4-ylmethanol** via Reduction of 1-Benzofuran-4-carbaldehyde

Materials:

- 1-Benzofuran-4-carbaldehyde
- Sodium borohydride ($NaBH_4$)
- Methanol ($MeOH$)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

- Dissolution: Dissolve 1-Benzofuran-4-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
- Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
- Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **1-Benzofuran-4-ylmethanol**.
- Characterization: Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualization

Since no specific signaling pathways involving **1-Benzofuran-4-ylmethanol** have been identified, the following diagram illustrates a general experimental workflow for the synthesis and purification of a chemical compound, as described in the representative protocol above.



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A general workflow for chemical synthesis and purification.

Biological Activity

While there is no specific information on the biological activity of **1-Benzofuran-4-ylmethanol**, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, some benzofuran derivatives are known to act as serotonin 5-HT₂ receptor agonists[4]. Further research is required to elucidate the specific biological profile of **1-Benzofuran-4-ylmethanol**.

Safety Information

A specific Safety Data Sheet (SDS) for **1-Benzofuran-4-ylmethanol** is not readily available. For handling, it is prudent to follow the safety precautions for the general class of benzofuran compounds. Benzofuran itself is flammable and may cause respiratory irritation[5]. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this and related chemicals. Work should be conducted in a well-ventilated fume hood.

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